6-Methyl-1,3-dihydro-2-benzofuran-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3-dihydroisobenzofuran-5-ol is a chemical compound belonging to the class of dihydroisobenzofurans. This compound is characterized by a fused benzene and furan ring system with a hydroxyl group at the 5th position and a methyl group at the 6th position. Dihydroisobenzofurans are known for their diverse biological activities and are found in various natural products and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,3-dihydroisobenzofuran-5-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 2-methylphenol, a Friedel-Crafts acylation can be performed to introduce the necessary functional groups, followed by cyclization to form the dihydroisobenzofuran ring.
Industrial Production Methods: Industrial production of 6-Methyl-1,3-dihydroisobenzofuran-5-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-1,3-dihydroisobenzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 6-methyl-1,3-dihydroisobenzofuran-5-one.
Reduction: Formation of 6-methyl-1,3-dihydroisobenzofuran-5-ol derivatives.
Substitution: Formation of various substituted dihydroisobenzofuran derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-1,3-dihydroisobenzofuran-5-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-1,3-dihydroisobenzofuran-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-1,3-dihydroisobenzofuran-5-one: Similar structure but with a ketone group instead of a hydroxyl group.
5-Hydroxy-1,3-dihydroisobenzofuran: Lacks the methyl group at the 6th position.
6-Methyl-1,3-dihydroisobenzofuran: Lacks the hydroxyl group at the 5th position.
Uniqueness: 6-Methyl-1,3-dihydroisobenzofuran-5-ol is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical and biological properties. This combination of functional groups allows for specific interactions and reactivity that are not observed in its similar counterparts.
Eigenschaften
CAS-Nummer |
533934-35-9 |
---|---|
Molekularformel |
C9H10O2 |
Molekulargewicht |
150.17 g/mol |
IUPAC-Name |
6-methyl-1,3-dihydro-2-benzofuran-5-ol |
InChI |
InChI=1S/C9H10O2/c1-6-2-7-4-11-5-8(7)3-9(6)10/h2-3,10H,4-5H2,1H3 |
InChI-Schlüssel |
IFFPWBSCFATCDW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(COC2)C=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.